molecular formula C7H9FN2O2 B12952161 Ethyl 5-fluoro-1-methyl-1H-pyrazole-4-carboxylate CAS No. 118197-43-6

Ethyl 5-fluoro-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B12952161
CAS No.: 118197-43-6
M. Wt: 172.16 g/mol
InChI Key: ZLZKAMDXJKZQHR-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a fluorine atom at the 5-position, a methyl group at the 1-position, and an ethyl ester group at the 4-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-fluoro-1-methyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of appropriate precursorsThe reaction is usually carried out under mild conditions, often in the presence of a base like potassium carbonate, and at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products

The major products formed from these reactions include pyrazole carboxylic acids, alcohols, and various substituted pyrazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 5-fluoro-1-methyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-fluoro-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes and receptors, making it a potent inhibitor or activator in biochemical pathways. The compound’s ester group allows it to penetrate cell membranes easily, facilitating its intracellular activity. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
  • Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
  • Ethyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 5-fluoro-1-methyl-1H-pyrazole-4-carboxylate is unique due to the presence of a single fluorine atom, which imparts specific electronic and steric properties that influence its reactivity and biological activity. Compared to its trifluoromethyl and difluoromethyl analogs, it offers a different balance of hydrophobicity and electronic effects, making it suitable for distinct applications in research and industry .

Properties

CAS No.

118197-43-6

Molecular Formula

C7H9FN2O2

Molecular Weight

172.16 g/mol

IUPAC Name

ethyl 5-fluoro-1-methylpyrazole-4-carboxylate

InChI

InChI=1S/C7H9FN2O2/c1-3-12-7(11)5-4-9-10(2)6(5)8/h4H,3H2,1-2H3

InChI Key

ZLZKAMDXJKZQHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)F

Origin of Product

United States

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